molecular formula C22H19BrN2O4S B12478678 2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B12478678
M. Wt: 487.4 g/mol
InChI Key: KXTHRWNGOPHJRJ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate product to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group can interact with active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-acetylaniline: Shares the bromophenyl and acetamide groups but lacks the sulfamoyl group.

    2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide: Contains a thiazole ring instead of the sulfamoyl group.

Uniqueness

2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both the sulfamoyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[4-(phenacylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H19BrN2O4S/c23-20-9-5-4-8-17(20)14-22(27)25-18-10-12-19(13-11-18)30(28,29)24-15-21(26)16-6-2-1-3-7-16/h1-13,24H,14-15H2,(H,25,27)

InChI Key

KXTHRWNGOPHJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Br

Origin of Product

United States

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